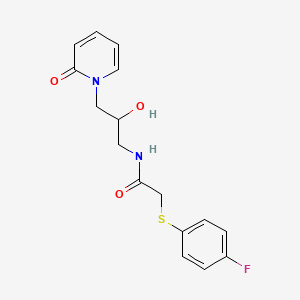

2-((4-fluorophenyl)thio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide

Descripción

2-((4-Fluorophenyl)thio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide is a synthetic amide derivative featuring a 4-fluorophenylthio group, a hydroxypropyl linker, and a 2-oxopyridinyl moiety. This structure combines electron-withdrawing fluorine atoms, a sulfur-containing thioether linkage, and a pyridinone ring, which collectively influence its physicochemical and biological properties.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3S/c17-12-4-6-14(7-5-12)23-11-15(21)18-9-13(20)10-19-8-2-1-3-16(19)22/h1-8,13,20H,9-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTLOCHURSXUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC(CNC(=O)CSC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide typically involves multiple steps:

Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate halogenated precursor under basic conditions.

Introduction of the pyridinone moiety: This step involves the reaction of the intermediate with a pyridinone derivative, often under acidic or basic conditions to facilitate the coupling.

Final acylation step: The resulting intermediate is then acylated with an acyl chloride or anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyridinone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-((4-fluorophenyl)thio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mecanismo De Acción

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thioether and pyridinone moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparación Con Compuestos Similares

Key Differences :

- The target compound’s 4-fluorophenylthio group may enhance lipophilicity compared to the benzyl or cyclohexyl substituents in Compounds 1 and 3.

N-Cyclohexyl-2-(4-Fluorophenyl)acetamide Derivatives ()

A structurally related compound, N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide , shares the 4-fluorophenyl group but diverges in its substitution pattern:

- A propylacetamido side chain instead of the hydroxypropyl-2-oxopyridinyl group may alter metabolic stability.

- Synthetic Yield : Synthesized via a multicomponent reaction with 81% yield, suggesting efficient routes for fluorophenyl-containing acetamides .

Pyrimidinylthio Acetamides ()

The compound 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide features a pyrimidinylthio group and trifluoromethylphenyl substituent.

Kinase-Targeting 2-Oxopyridinyl Compounds ()

Patented compounds like tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate share the 2-oxopyridinyl motif and fluorine atoms.

- Structural Divergence : The alaninate ester and difluorobenzoyl groups introduce additional hydrogen-bonding and steric bulk absent in the target compound .

Data Table: Structural and Functional Comparison

Actividad Biológica

The compound 2-((4-fluorophenyl)thio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound can be broken down into several structural components:

- 4-Fluorophenylthio group : This moiety is known to enhance lipophilicity and may influence the compound's interaction with biological targets.

- Pyridine derivative : The presence of the 2-oxopyridin-1(2H)-yl group is significant for biological activity due to its ability to participate in hydrogen bonding and π-stacking interactions.

- Hydroxypropyl acetamide : This part of the molecule contributes to its solubility and potential metabolic stability.

Molecular Formula

The molecular formula of the compound is .

Molecular Weight

The molecular weight is approximately 303.36 g/mol.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyridine and thioether compounds have shown effectiveness against various cancer cell lines. The IC50 values for related compounds often range in the low micromolar concentrations, suggesting significant potency.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 5.6 |

| Compound B | SK-Hep-1 (Liver) | 3.2 |

| Compound C | NUGC-3 (Gastric) | 4.8 |

Antimicrobial Activity

Compounds featuring thioether linkages have been reported to possess antimicrobial properties. For example, certain thioacetamides demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum efficacy.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in disease pathways. For instance, thioether-containing compounds have been studied as inhibitors of protein kinases, which play crucial roles in cell signaling and cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the aromatic rings or altering the alkyl chain length can significantly impact potency.

- Substituents on the phenyl ring : The introduction of electron-withdrawing groups like fluorine enhances activity by increasing electron density on reactive sites.

- Pyridine modifications : Altering substituents on the pyridine ring can improve binding affinity to target proteins.

- Hydroxyl group positioning : The location of the hydroxyl group can affect solubility and bioavailability.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated a series of pyridine-thio derivatives, including our compound of interest. The researchers found that compounds with similar scaffolds exhibited selective cytotoxicity against cancer cells while sparing normal cells.

Study 2: Antimicrobial Testing

In another study, derivatives were tested against a panel of bacterial strains, revealing that modifications to the thioether group enhanced antimicrobial activity significantly compared to non-thioether analogs.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.